5-METHYLBENZOFURAZAN-1-OXIDE
Overview
Description
Mechanism of Action
Target of Action
5-Methylbenzofuroxan, also known as Benzofurazan, 5-methyl-, 1-oxide, is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities . The introduction of substituents at various positions in the benzofuran ring is closely related to the biological activity of the compound .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds, in general, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Methylbenzofuroxan is not well-established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Hydroxyproline can be synthesized through the hydroxylation of L-proline. The enzyme prolyl hydroxylase catalyzes this reaction in the lumen of the endoplasmic reticulum . The synthetic route involves the use of proline as a starting material, which undergoes hydroxylation at the gamma carbon atom to form L-Hydroxyproline .
Industrial Production Methods
Industrial production of L-Hydroxyproline often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme prolyl hydroxylase, which facilitates the conversion of L-proline to L-Hydroxyproline . This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Hydroxyproline undergoes various chemical reactions, including:
Oxidation: L-Hydroxyproline can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction of L-Hydroxyproline can yield proline.
Substitution: The hydroxyl group in L-Hydroxyproline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Proline.
Substitution: Depending on the substituent, various derivatives of L-Hydroxyproline can be formed.
Scientific Research Applications
L-Hydroxyproline has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Proline: The precursor to L-Hydroxyproline, lacking the hydroxyl group.
Cis-4-Hydroxy-D-proline: A stereoisomer of L-Hydroxyproline with different spatial configuration.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Uniqueness
L-Hydroxyproline is unique due to its specific role in collagen stability and its widespread presence in mammalian tissues . Unlike its analogs, L-Hydroxyproline is directly involved in the structural integrity of connective tissues and has significant physiological and biochemical roles .
Properties
IUPAC Name |
5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVKDOCXDWFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NO[N+](=C2C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172701 | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19164-41-1 | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019164411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylbenzofuroxan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 5-methyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLBENZOFURAZAN 1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L32E7H9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methyl group in 5-Methylbenzofuroxan influence its reactivity with 2-acetylthiophene compared to unsubstituted benzofuroxan?
A1: The research demonstrates that 5-Methylbenzofuroxan exhibits a higher reaction rate with 2-acetylthiophene compared to unsubstituted benzofuroxan []. The study determined the rate constant for 5-Methylbenzofuroxan to be 8.03 x 10-3 min-1, while unsubstituted benzofuroxan exhibited a rate constant of 3.32 x 10-3 min-1 []. This difference is attributed to the electron-donating nature of the methyl group. The methyl substituent increases electron density in the benzofuroxan ring, making it more reactive towards electrophiles like the carbonyl group in 2-acetylthiophene [].
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